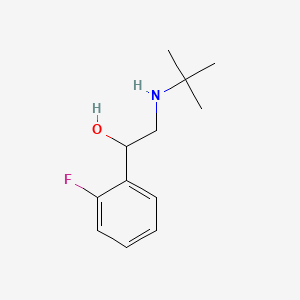
Unii-blm5wgp750
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Unii-blm5wgp750 involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Análisis De Reacciones Químicas
Unii-blm5wgp750, being a protein, undergoes various biochemical reactions rather than traditional chemical reactions. These include:
Oxidation: The protein can undergo oxidation, particularly at methionine and cysteine residues, which can affect its stability and function.
Reduction: Disulfide bonds within the protein can be reduced to free thiol groups, altering its tertiary structure.
Substitution: Amino acid residues within the protein can be substituted through site-directed mutagenesis to study the effects on its function.
Aplicaciones Científicas De Investigación
Unii-blm5wgp750 has several scientific research applications:
Chemistry: It is used as a model protein to study protein folding, stability, and interactions.
Biology: It serves as a tool to investigate T-cell responses and immune system functioning.
Medicine: It is utilized in vaccine development, particularly in designing vaccines that elicit strong T-cell responses.
Industry: The protein is used in the production of diagnostic kits and as a standard in various assays.
Mecanismo De Acción
The mechanism of action of Unii-blm5wgp750 involves its recognition by T-cells. The protein is processed by antigen-presenting cells and presented on the cell surface in conjunction with major histocompatibility complex molecules. This complex is recognized by T-cell receptors, leading to T-cell activation and an immune response. The molecular targets include T-cell receptors and major histocompatibility complex molecules .
Comparación Con Compuestos Similares
Unii-blm5wgp750 can be compared with other vaccine antigens such as:
IR-501: Another T-cell antigen used in vaccine development.
Propiedades
Número CAS |
182082-01-5 |
|---|---|
Fórmula molecular |
C81H123N21O30 |
Peso molecular |
1871.0 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H123N21O30/c1-8-39(5)65(79(129)89-41(7)67(117)92-47(24-27-61(111)112)70(120)88-34-59(109)90-50(30-43-18-20-44(105)21-19-43)73(123)99-55(37-104)81(131)132)102-77(127)53(32-62(113)114)91-60(110)35-87-69(119)46(17-13-14-28-82)94-71(121)48(22-25-56(84)106)95-74(124)51(29-42-15-11-10-12-16-42)96-76(126)54(33-63(115)116)97-75(125)52(31-58(86)108)98-78(128)64(38(3)4)100-80(130)66(40(6)9-2)101-72(122)49(23-26-57(85)107)93-68(118)45(83)36-103/h10-12,15-16,18-21,38-41,45-55,64-66,103-105H,8-9,13-14,17,22-37,82-83H2,1-7H3,(H2,84,106)(H2,85,107)(H2,86,108)(H,87,119)(H,88,120)(H,89,129)(H,90,109)(H,91,110)(H,92,117)(H,93,118)(H,94,121)(H,95,124)(H,96,126)(H,97,125)(H,98,128)(H,99,123)(H,100,130)(H,101,122)(H,102,127)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-/m0/s1 |
Clave InChI |
JIHUMPCYPNHMAS-DVRCXXCLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)





![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)




![Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B10784506.png)
![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)

